molecular formula C25H30F3N3S B11506304 6-Tert-butyl-2-{[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline

6-Tert-butyl-2-{[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline

Cat. No.: B11506304
M. Wt: 461.6 g/mol
InChI Key: NXJCNJIFUFTABE-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-{[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-{[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline involves multiple steps, starting from commercially available precursors. The key steps typically include:

    Formation of the Isoquinoline Derivative: This involves the reaction of 3,3-dimethyl-3,4-dihydroisoquinoline with appropriate reagents to introduce the desired functional groups.

    Introduction of the Sulfanyl Group: This step involves the reaction of the isoquinoline derivative with a sulfanylating agent to introduce the sulfanyl group.

    Formation of the Quinazoline Core: This involves the cyclization of the intermediate compounds to form the quinazoline core structure.

    Introduction of the Trifluoromethyl Group: This step involves the reaction of the quinazoline derivative with a trifluoromethylating agent to introduce the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This typically involves the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2-{[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

6-Tert-butyl-2-{[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-{[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling.

    Altering Gene Expression: Affecting the expression of specific genes involved in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-4,6-dimethylphenol: A related compound with similar structural features but different functional groups.

    4-tert-Butyl-2,6-dimethyl-3,5-dinitroacetophenone: Another related compound with different functional groups and chemical properties.

Uniqueness

6-Tert-butyl-2-{[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H30F3N3S

Molecular Weight

461.6 g/mol

IUPAC Name

6-tert-butyl-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylsulfanyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C25H30F3N3S/c1-23(2,3)16-10-11-19-18(12-16)21(25(26,27)28)30-22(29-19)32-14-20-17-9-7-6-8-15(17)13-24(4,5)31-20/h6-9,16H,10-14H2,1-5H3

InChI Key

NXJCNJIFUFTABE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)CSC3=NC4=C(CC(CC4)C(C)(C)C)C(=N3)C(F)(F)F)C

Origin of Product

United States

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